![molecular formula C24H18N2O5 B2363648 3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899413-94-6](/img/structure/B2363648.png)

3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

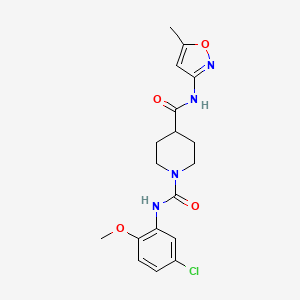

Molecular Structure Analysis

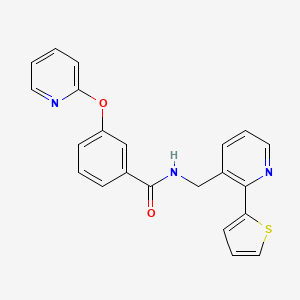

The molecular structure of this compound would be characterized by the presence of the chromeno[2,3-d]pyrimidine core, the furan ring, and the methoxy and p-tolyl groups. The exact structure would depend on the specific positions of these groups on the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the furan ring might undergo electrophilic aromatic substitution, and the methoxy group might be involved in ether cleavage reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the chromeno[2,3-d]pyrimidine core might confer aromaticity, and the methoxy group might increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Straightforward Synthesis of Functionalized Furo[3,4-d]pyrimidine-2,4-diones : Research demonstrates an efficient synthesis pathway for furo[3,4-d]pyrimidine-2,4-diones, a category that includes compounds like the one . This synthesis involves Curtius rearrangement followed by reaction with amines, leading to intermediate ureids that are then ring-closed to form the desired bicyclic scaffold. This process enables the creation of a diverse library of new heterocycles, showing the versatility of such compounds in synthetic chemistry (De Coen et al., 2015).

Novel Method for Synthesis of 1,5-Dihydro-2H-Chromeno[2,3-D]Pyrimidine-2,4(3h)-Diones : Another study outlines a novel synthetic route for producing derivatives of the compound , highlighting the importance of such compounds in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties. This research provides insights into the complexity and potential utility of these compounds in drug discovery and development (Osyanin et al., 2014).

Biological Activities and Applications

A Series of Novel Terpyridine-Skeleton Molecule Derivants : This research introduces novel molecules containing a benzo[4,5]furo[3,2-b]pyridine core, related to the compound of interest. These molecules were synthesized and evaluated for their biological activities, including their potential as catalytic inhibitors for topoisomerases, highlighting their significance in cancer treatment and the broader medical field (Kwon et al., 2015).

Orientations Futures

The study of chromeno[2,3-d]pyrimidine derivatives and related compounds is an active area of research, particularly in the field of medicinal chemistry . Future research might focus on exploring the biological activity of these compounds, optimizing their synthesis, and investigating their mechanism of action.

Mécanisme D'action

Target of Action

It is known that pyrimidine derivatives, such as this compound, often targetprotein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound interacts with its targets, likely protein kinases, by inhibiting their activity . This inhibition can lead to changes in cellular processes controlled by these enzymes, such as cell growth and metabolism .

Biochemical Pathways

Given its potential protein kinase inhibition, it may affect pathways related to cell growth, differentiation, migration, and metabolism .

Result of Action

Given its potential protein kinase inhibition, it may lead to changes in cellular processes controlled by these enzymes, such as cell growth and metabolism .

Propriétés

IUPAC Name |

3-(furan-2-ylmethyl)-8-methoxy-2-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O5/c1-14-5-7-15(8-6-14)22-25-23-20(24(28)26(22)13-17-4-3-11-30-17)21(27)18-10-9-16(29-2)12-19(18)31-23/h3-12H,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCAPQPXQHQWHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=C(O3)C=C(C=C4)OC)C(=O)N2CC5=CC=CO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2363567.png)

![N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2363569.png)

![N-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2363570.png)

![2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-cyclohexylacetamide](/img/structure/B2363571.png)

![2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate](/img/structure/B2363575.png)

![N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2363579.png)

![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2363581.png)

![2-{[3-(2-methylphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2363584.png)